molecular formula C10H8N6OS2 B2735495 5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251559-51-9

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2735495
CAS RN: 1251559-51-9
M. Wt: 292.34
InChI Key: XGANVDDVUPDCEV-UHFFFAOYSA-N
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Description

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTZ is a triazole derivative that has been synthesized and studied for its biological activities, including antimicrobial, anticancer, and antifungal properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds, including thiazolo[5,4-d]pyrimidines, from precursors such as 2-Methylsulphanyl-5-aminothiazole-4-carboxamide has been explored, highlighting the chemical versatility and potential for creating diverse molecular structures with potential biological activities (Chattopadhyay et al., 2010).

Antimicrobial and Anticancer Applications

  • A study on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed their potent anticancer activities, suggesting the compound's role as a precursor in developing anticancer agents (Gomha et al., 2017).
  • Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted variants, have been synthesized and evaluated for their antimicrobial activities, with some showing promise against primary pathogens like Staphylococcus aureus and Candida albicans, indicating the compound's utility in creating new antimicrobial agents (Pokhodylo et al., 2021).

Synthesis of Hybrid Molecules for Antiviral Activity

  • Research into the synthesis of hybrid molecules containing 1,3,4-thiadiazole and 1,2,3-triazole moieties has shown potential in identifying antiviral activity against COVID-19's main protease, demonstrating the compound's relevance in the development of antiviral drugs (Rashdan et al., 2021).

Exploration of DNA Methylation and Antiviral Activities

  • The compound's derivatives have been investigated for their effects on DNA methylation levels, indicating potential for therapeutic applications in cancer treatment by modulating DNA methylation pathways (Hovsepyan et al., 2019).
  • A study outlined a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable anti-avian influenza virus activity, suggesting the utility of the compound in synthesizing antiviral drugs (Hebishy et al., 2020).

properties

IUPAC Name

5-methyl-N,1-bis(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS2/c1-6-7(8(17)13-9-11-2-4-18-9)14-15-16(6)10-12-3-5-19-10/h2-5H,1H3,(H,11,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGANVDDVUPDCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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